molecular formula C13H23NO4S B15057298 2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-(methylthio)acetic acid

2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-(methylthio)acetic acid

Cat. No.: B15057298
M. Wt: 289.39 g/mol
InChI Key: YEZQFUOVLMDYCF-UHFFFAOYSA-N
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Description

This compound belongs to a class of Boc-protected piperidine derivatives with a methylthio-substituted acetic acid moiety. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, enhancing stability during synthetic processes .

Properties

Molecular Formula

C13H23NO4S

Molecular Weight

289.39 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-2-methylsulfanylacetic acid

InChI

InChI=1S/C13H23NO4S/c1-13(2,3)18-12(17)14-8-6-5-7-9(14)10(19-4)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16)

InChI Key

YEZQFUOVLMDYCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(C(=O)O)SC

Origin of Product

United States

Biological Activity

2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-(methylthio)acetic acid, commonly referred to as Boc-piperidine-acetic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H21NO3S
  • CAS Number : 159898-10-9
  • Molecular Weight : 241.37 g/mol

The biological activity of Boc-piperidine-acetic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the piperidine ring enhances its ability to penetrate biological membranes, facilitating its action.

Biological Activities

  • Antitumor Activity : Preliminary studies indicate that Boc-piperidine-acetic acid exhibits significant antitumor properties. It has shown efficacy against various cancer cell lines, suggesting potential for development as an anticancer agent.
  • Antiviral Properties : Research has demonstrated that this compound may possess antiviral activity against certain viruses, although further studies are needed to elucidate the specific mechanisms involved.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease states, including kinases and proteases.

In Vitro Studies

A study conducted by highlights the compound's potential in inhibiting tumor cell proliferation. The results showed that Boc-piperidine-acetic acid significantly reduced cell viability in P388 murine leukemia cells.

Case Studies

A recent case study examined the use of Boc-piperidine-acetic acid in a series of synthetic pathways aimed at developing new antitumor agents. The findings indicated that modifications to the piperidine structure could enhance biological activity and selectivity for cancer cell types .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AntitumorSignificant reduction in P388 cell viability
AntiviralPotential activity against Herpes simplex virus
Enzyme InhibitionInhibitory effects on specific kinases

Comparison with Similar Compounds

Structural and Functional Differences

Core Ring Systems :

  • Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) offers greater conformational flexibility compared to pyrrolidine (5-membered), influencing binding affinity in drug design .
  • Substituent Position : Piperidin-2-yl derivatives (e.g., CAS 159898-10-9) exhibit stereochemical diversity, while piperidin-4-yl analogs (e.g., CAS 872850-31-2) prioritize steric bulk .

Boc Protection: Universally stabilizes the amine group across analogs but requires acidic conditions for deprotection .

Physicochemical Properties

  • Lipophilicity : The methylthio group in the target compound increases logP compared to hydroxyl or carboxylic acid derivatives, improving membrane permeability .
  • Stability : Boc-protected compounds are stable under basic conditions but susceptible to acid hydrolysis. Sulfur-containing analogs may exhibit oxidative instability .

Research Findings and Industrial Relevance

  • Medicinal Chemistry : Boc-protected piperidine derivatives are critical intermediates in drugs targeting neurological and oncological pathways. For example, spirocyclic analogs (e.g., CAS 1160247-48-2) are explored for GPCR modulation .
  • Chiral Synthesis : The (S)-enantiomer of CAS 159898-10-9 is produced at 95% purity for asymmetric catalysis applications .

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